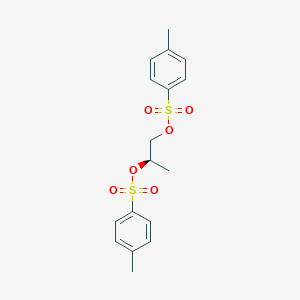

(R)-(+)-1,2-Propanediol di-p-tosylate

Description

BenchChem offers high-quality (R)-(+)-1,2-Propanediol di-p-tosylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-1,2-Propanediol di-p-tosylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R)-2-(4-methylphenyl)sulfonyloxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O6S2/c1-13-4-8-16(9-5-13)24(18,19)22-12-15(3)23-25(20,21)17-10-6-14(2)7-11-17/h4-11,15H,12H2,1-3H3/t15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFWYZTZYVIPGD-OAHLLOKOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C)OS(=O)(=O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219727 | |

| Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40299-67-0 | |

| Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40299-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, bis(4-methylbenzenesulfonate), (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Handling and Risk Assessment of (R)-1,2-Bis(tosyloxy)propane

An In-Depth Technical Guide for Pharmaceutical Development

Part 1: Executive Technical Summary

Compound: (R)-1,2-Bis(tosyloxy)propane CAS: 17096-12-7 Synonyms: (R)-Propylene glycol ditosylate; (R)-1,2-Propanediol di-p-toluenesulfonate.

This guide moves beyond the standard GHS classifications found in a commodity Safety Data Sheet (SDS). For researchers and drug developers, particularly those working on antiretroviral therapies (e.g., Tenofovir derivatives), this molecule represents a critical duality : it is a high-value chiral synthon essential for introducing stereochemical integrity, yet it acts as a bifunctional alkylating agent .

Consequently, it falls under the scrutiny of ICH M7 guidelines regarding mutagenic impurities. This document outlines the containment, toxicological mechanism, and deactivation protocols required to handle this compound with the rigor demanded by GMP environments.

Part 2: Physicochemical & Stability Profile

Understanding the physical state and reactivity is the first line of defense. Unlike simple solvents, this sulfonate ester requires strict control over moisture and temperature to prevent degradation into corrosive acids or uncontrolled alkylation.

| Property | Specification / Data | Operational Implication |

| Physical State | Waxy Solid or Viscous Oil (dependent on purity/temp) | May require gentle warming for transfer; high viscosity complicates pipetting. |

| Melting Point | ~50–54 °C (Based on enantiomeric analog) | Store under 25°C to maintain solid state; avoid uncontrolled heating. |

| Solubility | Soluble in DCM, EtOAc, DMSO. Insoluble in water.[1] | Use organic solvents for cleaning; water alone is ineffective for decontamination. |

| Reactivity | Hydrolytically Unstable | In the presence of moisture, hydrolyzes to form p-Toluenesulfonic acid (TsOH) , a strong corrosive acid. |

| Chirality | (R)-Enantiomer | Essential for stereoselective synthesis (e.g., Tenofovir). Racemization can occur under strong acidic/basic stress.[2] |

Part 3: The Genotoxicity Hazard (Core Analysis)

Mechanism of Action: DNA Alkylation

Standard SDSs often label sulfonate esters merely as "Irritants" (H315/H319). This is insufficient for pharmaceutical safety. As a bis-sulfonate , this molecule contains two electrophilic sites capable of reacting with nucleophilic centers in DNA (specifically the N7 position of guanine).

Because it has two leaving groups (tosylates), it possesses the theoretical capability to form inter-strand crosslinks or bulky adducts, interfering with DNA replication and transcription.

Visualization: Alkylation Pathway

The following diagram illustrates the electrophilic attack mechanism that necessitates its classification as a Potentially Genotoxic Impurity (PGI).

Figure 1: Mechanism of DNA alkylation via SN2 substitution, highlighting the displacement of the tosylate leaving group.

Part 4: Occupational Hygiene & Containment Strategy

Given the genotoxic potential, handling must align with Occupational Exposure Band (OEB) 4 or 5 protocols until specific toxicology data proves otherwise.

Engineering Controls

-

Primary Containment: Weighing and dissolution must occur within a Powder Containment Balance Enclosure or a Glovebox (Isolator) under negative pressure.

-

Secondary Containment: Fume hoods are acceptable only for handling solutions where the compound is dissolved and vapor pressure is negligible.

Personal Protective Equipment (PPE)

-

Respiratory: If outside an isolator, a Powered Air Purifying Respirator (PAPR) with HEPA filters is required.

-

Dermal:

-

Glove Protocol: Double-gloving is mandatory.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Laminate film (e.g., Silver Shield™ or Ansell Barrier™). Standard nitrile alone provides insufficient breakthrough time for sulfonate esters in organic solvents.

-

Part 5: Deactivation & Disposal Protocols

CRITICAL WARNING: Do not clean spills with water alone. Water hydrolysis is slow and generates strong acid. You must chemically destroy the electrophilic center.

Chemical Deactivation Logic

To render the molecule safe, the tosylate ester bond must be cleaved or the alkyl chain reacted with a "sacrificial" nucleophile.

-

Method A (Hydrolysis): High pH (NaOH) forces hydrolysis to the diol and sodium tosylate (non-genotoxic).

-

Method B (Aminolysis): Reaction with a concentrated amine (e.g., ammonium hydroxide) converts the ester to an amine, destroying the alkylating potential.

Step-by-Step Deactivation Workflow

Figure 2: Decision tree for the safe containment and chemical neutralization of sulfonate ester spills.

Detailed Deactivation Recipe

-

Preparation: Prepare a solution of 10% w/v NaOH in Methanol/Water (50:50) . The methanol ensures solubility of the lipophilic tosylate, while the hydroxide ion performs the hydrolysis.

-

Application: Apply excess solution to the contaminated surface or waste container.

-

Contact Time: Allow to stand for a minimum of 24 hours .

-

Verification: Check pH. If pH < 10, add more base. The hydrolysis consumes hydroxide; a drop in pH indicates ongoing reaction.

Part 6: Analytical Monitoring (Cleaning Validation)

For GMP facilities, proving the removal of this residue is mandatory.

-

Technique: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

-

Rationale: UV detection is often insufficient for low-ppm detection required for genotoxic impurities.

-

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Ammonium Formate / Acetonitrile gradient.

-

Ionization: Electrospray Ionization (ESI) Positive mode.

-

Limit of Quantitation (LOQ): Must be established below the TTC (Threshold of Toxicological Concern) based on the daily dose of the final drug product (typically < 1.5 µ g/day intake).

-

References

-

Gilead Sciences, Inc. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development. [Link]

-

European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]

- Teasdale, A., & Elder, D. (2010). Analytical control strategies for mutagenic impurities: current industry practice. Trends in Analytical Chemistry.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12202209 (Propylene glycol ditosylate). [Link]

-

Liu, D. Q., et al. (2010).[3] Genotoxic Impurities: Strategies for Identification and Control. Pharmaceutical Research.

Sources

Difference between (R)- and (S)-1,2-propanediol ditosylate

The following technical guide is structured to serve as an authoritative reference for researchers and process chemists working with chiral synthons.

Stereochemical Divergence, Synthesis, and Nucleophilic Utility in Drug Design

Executive Summary: The Chiral Switch

1,2-Propanediol ditosylate (propylene glycol ditosylate) is a bifunctional electrophile critical for introducing chirality into heterocyclic scaffolds. Unlike its precursor diol, the ditosylate transforms the inert hydroxyl groups into highly reactive sulfonate esters (

For drug development professionals, the choice between the (R)- and (S)- enantiomers is not merely about starting material availability; it is a strategic decision dictating the stereochemical outcome of the final pharmacophore. Due to the mechanism of Nucleophilic Substitution (

This guide delineates the physicochemical differences, synthesis protocols, and mechanistic implications of deploying these chiral building blocks.

Stereochemical Fundamentals & Molecular Architecture

While the scalar physical properties (boiling point, solubility) of the enantiomers are identical, their interaction with polarized light and chiral biological systems is distinct.

Configuration Analysis

-

Structure: 1,2-Bis(tosyloxy)propane.

-

Chiral Center: The secondary carbon (

) is the stereogenic center. The primary carbon (

| Feature | (S)-1,2-Propanediol Ditosylate | (R)-1,2-Propanediol Ditosylate |

| Precursor | (S)-(+)-1,2-Propanediol (L-form) | (R)-(-)-1,2-Propanediol (D-form) |

| CAS Number | 60434-71-1 | 60434-70-0 |

| Optical Rotation | ||

| Melting Point | 68–70 °C | 68–70 °C |

| Appearance | White Crystalline Solid | White Crystalline Solid |

| Stereo-Descriptor | Cahn-Ingold-Prelog (S) | Cahn-Ingold-Prelog (R) |

Note: Commercial samples often degrade to oils if traces of solvent or acid remain. High-purity material is crystalline.

Mechanistic Divergence: The "Walden Inversion" Trap

The most critical technical aspect of using these ditosylates is understanding the regioselectivity and stereochemistry of nucleophilic attack. The molecule possesses two electrophilic sites:

-

Primary Tosylate (

): Sterically accessible, reacts fast. Retention of Configuration at -

Secondary Tosylate (

): Sterically hindered, chiral. Reacts slower via

Reaction Pathways

When using these synthons to build heterocycles (e.g., chiral piperazines, morpholines), the order of displacement dictates the final stereochemistry.

Figure 1: Mechanistic flow showing how the sequence of nucleophilic attack influences the final stereochemical outcome.

Application Insight: To synthesize an (R)-configured drug intermediate using a direct displacement at the chiral center, one must often start with the (S)-ditosylate , relying on the

Synthesis Protocol: Self-Validating Methodology

The following protocol describes the synthesis of (S)-1,2-Propanediol Ditosylate. This process is designed to minimize racemization and prevent the formation of cyclic sulfite byproducts.

Reagents & Stoichiometry

-

(S)-(+)-1,2-Propanediol: 1.0 equiv.

-

p-Toluenesulfonyl chloride (TsCl): 2.2 equiv.

-

Pyridine: Solvent/Base (excess) or DCM/Et3N system.

-

Dichloromethane (DCM): Extraction solvent.

Step-by-Step Procedure

-

Preparation: Charge a dry 3-neck round-bottom flask with (S)-1,2-propanediol (10 g, 131 mmol) and anhydrous pyridine (50 mL). Cool the system to 0°C under

atmosphere.-

Why: Cooling prevents exothermic runaway and minimizes side reactions (elimination).

-

-

Addition: Dissolve TsCl (55 g, 288 mmol) in minimal DCM (or add solid portion-wise) and add dropwise to the diol solution. Maintain internal temperature < 5°C .

-

Control Point: Rapid addition causes localized heating, leading to colored impurities and potential racemization via acid-catalyzed pathways.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 7:3). The diol spot (

) should disappear; the ditosylate spot (

-

-

Quench & Workup: Pour the reaction mixture into ice-cold 10% HCl (aq) to neutralize pyridine. Extract with DCM (

mL).-

Critical Step: Ensure the aqueous phase is acidic (pH < 2) to remove all pyridine, which complexes with the product.

-

-

Purification: Wash organic layer with sat.

, then brine. Dry over-

Crystallization: The resulting oil often crystallizes upon standing or trituration with cold ether/hexane. Recrystallize from Ethanol/Hexane if necessary to achieve MP 68–70°C.

-

Comparative Data & Quality Control

For drug development, proving optical purity is non-negotiable.

| Parameter | Specification | Method |

| Purity (HPLC) | > 98.5% | C18 Column, ACN:Water gradient |

| Chiral Purity (ee) | > 99.0% | Chiralpak AD-H or OD-H Column |

| Residual Pyridine | < 500 ppm | GC-HS (Headspace) |

| Water Content | < 0.5% | Karl Fischer Titration |

| Genotoxicity | Control required | Alkyl sulfonates are potential genotoxins (PGIs) |

Analytical Workflow (DOT Visualization)

Figure 2: Quality Control Decision Matrix for Chiral Ditosylates.

Safety & Stability (E-E-A-T)

Genotoxicity Alert: 1,2-Propanediol ditosylate is a sulfonate ester. Regulatory bodies (EMA, FDA) classify alkyl tosylates as Potentially Genotoxic Impurities (PGIs) due to their ability to alkylate DNA.

-

Handling: Use double gloves, face shield, and handle only in a fume hood.

-

Destruction: Quench excess reagent with nucleophilic amines or hydroxide solutions before disposal.

-

Stability: The compound is sensitive to hydrolysis. Store in a desiccator at 2–8°C. Moisture converts the tosylate back to the alcohol and p-toluenesulfonic acid (strong acid), which accelerates degradation.

References

-

Sigma-Aldrich. (S)-(-)-1,2-Propanediol di-p-tosylate Product Sheet. Link

-

Ripin, D. H., et al. (2010). "Development of a Scaleable Route for the Production of Tenofovir Disoproxil Fumarate." Organic Process Research & Development, 14(5), 1194–1201. (Discusses the use of chiral propylene derivatives in antiviral synthesis). Link

-

Gilead Sciences. (2015). Tenofovir disoproxil fumarate synthesis method. Patent CN104725423A. (Details the use of (R)-1,2-propanediol precursors). Link

-

National Institute of Standards and Technology (NIST). (S)-(+)-1,2-Propanediol Properties. NIST Chemistry WebBook.[1] Link

-

European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Regulatory context for sulfonate esters). Link

Sources

Technical Master File: (R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate)

Topic: (R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate) Synonyms & Technical Guide Content Type: Technical Master File / Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Regulatory Affairs Professionals

Executive Summary

(R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate), commonly referred to as (R)-1,2-Propanediol ditosylate , is a high-value chiral electrophile used extensively in the synthesis of antiretroviral acyclic nucleoside phosphonates (ANPs), such as Tenofovir. As a derivative of the chiral pool material (R)-1,2-propanediol, it serves as a critical "chiral handle," allowing for the stereoselective introduction of the acyclic propyl backbone into pharmaceutical intermediates.

This guide provides a comprehensive technical analysis of the molecule, focusing on its nomenclature, validated synthesis protocols, application in drug development, and critical safety controls regarding its status as a Potential Genotoxic Impurity (PGI).

Nomenclature & Identification

Accurate identification is paramount in regulatory filings and database searching. While the IUPAC name is definitive, the compound is frequently referenced by its synthon-based nomenclature in process chemistry.

Core Identifiers

-

IUPAC Name: (2R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate)

-

Common Name: (R)-1,2-Propanediol ditosylate

-

CAS Number (Racemic): 5469-66-9[1]

-

CAS Number (S-Isomer): 60434-71-1 (Note: The (R)-isomer is the enantiomer of this registry number; specific registry numbers for the (R)-ditosylate are often vendor-specific or referenced via the parent diol CAS 4254-14-2).

-

Molecular Formula:

[1][2][3]

Validated Synonyms List

Researchers should utilize the following synonyms for broad database retrieval (SciFinder, Reaxys, PubChem):

-

(R)-1,2-Bis(tosyloxy)propane

-

(R)-Propylene glycol di-p-tosylate

-

(R)-(-)-1,2-Propanediol di-p-toluenesulfonate

-

1,2-Propanediol, 1,2-bis(4-methylbenzenesulfonate), (2R)-

Chemical Properties & Structural Analysis[5]

The molecule features a three-carbon backbone with two sulfonate ester leaving groups. The C2 position is the stereogenic center.

| Property | Specification / Value | Causality & Significance |

| Physical State | White to off-white crystalline solid | High crystallinity allows for purification via recrystallization, superior to liquid analogs (e.g., mesylates) for impurity rejection. |

| Melting Point | 68 – 70 °C | Distinct melting point serves as a primary indicator of purity; depression indicates residual solvent or enantiomeric excess (ee) erosion. |

| Chirality | (R)-Configuration | Derived from (R)-1,2-propanediol.[4][5] Critical for biological activity in ANPs (e.g., Tenofovir), where the (R)-isomer is often 100x more potent than the (S)-isomer. |

| Solubility | Soluble: DCM, | Lipophilicity drives the choice of non-polar solvents for reaction and polar/non-polar solvent systems for crystallization. |

| Reactivity | Bis-electrophile | The primary tosylate (C1) is kinetically more reactive than the secondary tosylate (C2), allowing for regioselective substitution in controlled conditions. |

Synthesis & Manufacturing Protocol

Strategic Design

The synthesis involves the bis-tosylation of (R)-1,2-propanediol. While conceptually simple, the process requires strict temperature control to prevent racemization (via acid-catalyzed mechanisms) and elimination (forming allyl tosylates).

Reagents:

-

Substrate: (R)-1,2-Propanediol (CAS: 4254-14-2)[4]

-

Reagent: p-Toluenesulfonyl chloride (TsCl) (2.2 – 2.5 equivalents)

-

Base: Pyridine (solvent/base) or Triethylamine/DMAP in DCM.

-

Solvent: Dichloromethane (DCM) is preferred for workup efficiency.

Step-by-Step Protocol

Note: This protocol assumes an anhydrous environment to prevent hydrolysis of TsCl.

-

Preparation: Charge (R)-1,2-propanediol (1.0 eq) and DCM (10 vol) into a reactor. Cool to -5°C to 0°C .

-

Base Addition: Add Pyridine (3.0 eq) dropwise, maintaining internal temperature < 5°C. Reasoning: Exothermic addition; heat spikes can degrade optical purity.

-

Tosylation: Add TsCl (2.2 eq) portion-wise over 1 hour.

-

Reaction: Stir at 0°C for 4 hours, then allow to warm to Room Temperature (20-25°C) overnight. Monitor by TLC/HPLC for disappearance of monotosylate intermediates.

-

Quench & Workup:

-

Cool to 0°C. Add water slowly to hydrolyze excess TsCl.

-

Wash organic layer with 1M HCl (cold) to remove pyridine (critical for product stability).

-

Wash with saturated

and Brine.

-

-

Crystallization: Dry over

, concentrate, and recrystallize from Ethanol/Heptane or Isopropanol.

Process Visualization (Graphviz)

Figure 1: Synthesis workflow emphasizing temperature control points to preserve chirality.

Applications in Drug Development[6][8]

The primary utility of (R)-1,2-Propanediol ditosylate is as a chiral alkylating agent in the synthesis of Acyclic Nucleoside Phosphonates (ANPs).

Case Study: Tenofovir Analogs

While commercial Tenofovir Disoproxil Fumarate (TDF) synthesis often utilizes (R)-propylene carbonate, the ditosylate route is a robust alternative for generating specific impurities standards or novel analogs where carbonate chemistry fails.

Mechanism: The ditosylate acts as a "double electrophile."

-

First Displacement: Nucleophilic attack by the nucleobase (e.g., Adenine) usually occurs at the primary carbon (C1) due to steric accessibility.

-

Second Displacement: The secondary tosylate (C2) remains available for further substitution or elimination to form the vinyl group, depending on the target pharmacophore.

Mechanistic Pathway (Graphviz)

Figure 2: Regioselective alkylation mechanism. The primary tosylate is displaced first, preserving the stereocenter at C2.

Quality Control & Safety (E-E-A-T)

As a Senior Application Scientist, it is mandatory to address the Genotoxic Impurity (GTI) status of this molecule.

Genotoxicity Alert

Sulfonate esters (tosylates, mesylates) are known alkylating agents and are classified as Class 2 PGIs (Potentially Genotoxic Impurities) by ICH M7 guidelines. They can directly alkylate DNA.

Control Strategy

If this molecule is used as a starting material or intermediate:

-

Purge Factor Calculation: You must demonstrate that the downstream process is capable of purging this impurity to below the Threshold of Toxicological Concern (TTC), typically < 1.5 µ g/day for lifetime exposure.

-

Analytical Monitoring:

-

Method: LC-MS/MS or GC-MS.

-

Sensitivity: Limit of Quantitation (LOQ) must be in the ppm range (e.g., 1-10 ppm) relative to the drug substance.

-

-

Stability: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Hydrolysis produces p-toluenesulfonic acid (strong acid) and the diol, which can catalyze further degradation.

References

-

PubChem. (S)-Propane-1,2-diyl bis(4-methylbenzenesulfonate) Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).

- Gilead Sciences.Process for the preparation of Tenofovir Disoproxil Fumarate. U.S. Patent 5,922,695.

-

European Medicines Agency. ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. (S)-(-)-1,2-Propanediol di-p-tosylate 99 60434-71-1 [sigmaaldrich.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. R-(-)-1,2-Propanediol | C3H8O2 | CID 259994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tenofovir disoproxil fumarate synthesis method - Eureka | Patsnap [eureka.patsnap.com]

Technical Guide: Sourcing and Quality Assurance of High Optical Purity (R)-Propylene Glycol Ditosylate

This guide outlines the sourcing, synthesis, and quality assurance protocols for (R)-Propylene Glycol Ditosylate [(R)-1,2-Propanediol di-p-tosylate].

Executive Summary

High optical purity (R)-propylene glycol ditosylate (CAS 40299-67-0 ) is a critical chiral electrophile used to introduce the (R)-2-hydroxypropyl moiety in nucleophilic substitution reactions. It is a key intermediate in the synthesis of antiretroviral agents (e.g., Tenofovir derivatives) and other chiral APIs.

Achieving >99% enantiomeric excess (ee) is non-negotiable; even minor amounts of the (S)-enantiomer can lead to difficult-to-separate diastereomeric impurities downstream, compromising the final drug substance's efficacy and safety. This guide provides a validated roadmap for sourcing this compound or synthesizing it in-house from the abundant (R)-diol precursor.

Technical Specifications & Stereochemical Criticality

Compound Identity

| Attribute | Specification |

| Chemical Name | (R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate) |

| Common Name | (R)-Propylene Glycol Ditosylate |

| CAS Number | 40299-67-0 (R-isomer) |

| Related CAS | 60434-71-1 (S-isomer); 19403-17-9 (Racemic) |

| Molecular Formula | C₁₇H₂₀O₆S₂ |

| Molecular Weight | 384.47 g/mol |

| Physical State | White to off-white crystalline solid or viscous oil (if impure) |

| Melting Point | 50–55 °C (Pure crystalline form) |

The "Inversion" Trap

Researchers must exercise extreme caution regarding the stereochemical outcome of the intended reaction.

-

SN2 Displacement: If you use (R)-ditosylate for a nucleophilic substitution (e.g., with Adenine), the reaction proceeds with inversion of configuration , yielding an (S)-product .

-

Tenofovir Synthesis: The drug Tenofovir has an (R)-configuration at the linker. Consequently, the standard synthesis often uses (S)-propylene glycol ditosylate (to invert to R) or starts from (R)-propylene carbonate (which opens with retention).

-

Directive: Verify your retrosynthetic analysis. If you specifically require the (R)-ditosylate , ensure your target molecule requires an (S)-center (via inversion) or that you are performing a double-inversion sequence.

Sourcing Strategy: Buy vs. Make

Commercial availability of the specific (R)-ditosylate is lower than that of the (S)-enantiomer or the parent (R)-diol.

Option A: Commercial Suppliers

Direct sourcing is preferred for speed, but "stock" availability is rare. Most vendors offer this as a "Make-to-Order" custom synthesis item.

| Supplier Type | Key Vendors | Notes |

| Catalog Suppliers | ChemicalBook (Aggregator), BOC Sciences , Ambeed | Often list CAS 40299-67-0 but stock status varies. Always request a CoA before purchase. |

| Major Distributors | Sigma-Aldrich , TCI | Typically stock the (S)-isomer (CAS 60434-71-1) or the (R)-Diol . Verify CAS carefully. |

| Custom Synthesis | SpiroChem , WuXi AppTec , Porton Pharma | Best option for multi-gram/kilogram scale with guaranteed ee >99%. |

Option B: In-House Synthesis (Recommended)

Due to the high availability and low cost of the precursor (R)-1,2-Propanediol (CAS 4254-14-2), in-house synthesis is often the most reliable method to ensure optical purity.

Precursor Sourcing:

-

Compound: (R)-(-)-1,2-Propanediol[1]

-

CAS: 4254-14-2

-

Purity: ≥99% (ee ≥99%)

-

Suppliers: Sigma-Aldrich, TCI, Alfa Aesar (Thermo Fisher).

Validated Synthesis Protocol

Objective: Synthesize (R)-Propylene Glycol Ditosylate from (R)-1,2-Propanediol. Scale: 100 mmol (adaptable).

Reaction Scheme

Caption: Synthesis pathway for (R)-propylene glycol ditosylate via bis-tosylation.

Step-by-Step Methodology

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (N₂).

-

Solubilization: Add (R)-1,2-Propanediol (7.61 g, 100 mmol) and anhydrous Pyridine (100 mL). Cool to 0°C in an ice bath.

-

Addition: Dissolve p-Toluenesulfonyl chloride (TsCl) (42.0 g, 220 mmol, 2.2 equiv) in minimal anhydrous DCM or add solid TsCl portion-wise over 30 minutes. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Quench & Workup:

-

Pour reaction mixture into ice-water (300 mL).

-

Extract with Dichloromethane (DCM) (3 x 100 mL).

-

Wash combined organics with 1M HCl (cold) to remove pyridine (repeat until aqueous pH is acidic).

-

Wash with Sat. NaHCO₃ and Brine.[2]

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification (Critical): The crude oil often crystallizes upon standing or trituration with cold Ethanol/Hexane. Recrystallize from Ethanol to remove mono-tosylate impurities and enrich optical purity.

Quality Assurance & Analytical Methods

Critical Quality Attributes (CQAs)

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White crystalline solid |

| Assay | HPLC (C18) | >98.0% |

| Chiral Purity | Chiral HPLC | >99.0% ee (No (S)-isomer detected) |

| Residual Pyridine | GC-HS | <200 ppm |

| Mono-Tosylate | HPLC/LC-MS | <0.5% (Critical for yield) |

Chiral HPLC Method (Self-Validating)

To verify the enantiomeric excess of the ditosylate directly:

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10).

-

Flow Rate: 1.0 mL/min.[3]

-

Temperature: 25°C.

-

Detection: UV @ 254 nm (Strong absorption from Tosyl groups).

-

Expected Retention: The enantiomers should resolve with a resolution factor (Rs) > 2.0.

-

Validation: Inject a racemic standard (mix of R and S) to establish retention times before running the sample.

-

Supplier Qualification Workflow

Caption: Workflow for validating external suppliers of (R)-propylene glycol ditosylate.

References

-

Gilead Sciences, Inc. (1999). Process for the preparation of nucleotide phosphonate analogues. US Patent 5,922,695. (Describes the use of chiral propylene glycol derivatives in Tenofovir synthesis). Link

-

Sigma-Aldrich .[4] Product Specification: (S)-(-)-1,2-Propanediol di-p-tosylate. (Reference for physical properties of the enantiomer). Link

-

ChemicalBook . CAS 40299-67-0 Entry: (R)-1,2-Propanediol di-p-tosylate. Link

- Ren, H. et al. (2010). Practical Synthesis of (R)-Propylene Carbonate and Its Application. Journal of Organic Chemistry. (Context for precursor purity).

-

Daicel Chiral Technologies . Chiralpak AD-H Instruction Manual. (Standard reference for tosylate separation conditions). Link

Sources

- 1. Production of R- and S-1,2-propanediol in engineered Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Development of a Stability-Indicating Stereoselective Method for Quantification of the Enantiomer in the Drug Substance and Pharmaceutical Dosage Form of Rosuvastatin Calcium by an Enhanced Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propylene Glycol meets USP testing specifications | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution of (R)-1,2-Propanediol Ditosylate

Introduction: The Strategic Importance of (R)-1,2-Propanediol Ditosylate in Chiral Synthesis

(R)-1,2-propanediol ditosylate is a pivotal substrate in modern organic synthesis, particularly in the development of chiral pharmaceuticals and advanced materials. Its utility stems from the presence of two p-toluenesulfonate (tosylate) groups, which are excellent leaving groups, rendering the chiral backbone susceptible to stereospecific nucleophilic attack. The inherent chirality of the starting material allows for the synthesis of enantiomerically pure products, a critical consideration in drug design and development where stereochemistry dictates biological activity.

The tosylate group, the ester of p-toluenesulfonic acid, transforms the poor leaving hydroxyl groups of the parent diol into highly effective leaving groups. This is due to the resonance stabilization of the resulting tosylate anion, which delocalizes the negative charge over the sulfonyl group and the aromatic ring, making it a weak base and thus an excellent leaving group. This activation facilitates nucleophilic substitution reactions, predominantly via an Sₙ2 mechanism, which is characterized by a single concerted step involving backside attack by the nucleophile. This mechanism proceeds with inversion of configuration at the electrophilic carbon center, a predictable and highly valuable stereochemical outcome.

These application notes provide a comprehensive guide to performing nucleophilic substitution reactions on (R)-1,2-propanediol ditosylate, covering both intermolecular substitution with common nucleophiles and intramolecular cyclization. The protocols are designed to be robust and reproducible, with an emphasis on understanding the underlying principles to enable adaptation and troubleshooting.

Reaction Mechanisms and Stereochemistry

The reactions of (R)-1,2-propanediol ditosylate are governed by the principles of the Sₙ2 reaction. The nucleophile attacks the carbon atom bearing the tosylate group from the side opposite to the leaving group. This backside attack leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the leaving group departs, the stereochemistry at the carbon center is inverted.

In the case of (R)-1,2-propanediol ditosylate, there are two stereocenters, C1 and C2. A double Sₙ2 displacement with an external nucleophile will result in the inversion of configuration at both centers. For example, the reaction with sodium azide will yield (S,S)-1,2-diazidopropane.

A competing and highly significant reaction pathway for 1,2-ditosylates is intramolecular cyclization. Under basic conditions, the hydroxyl group of a partially hydrolyzed tosylate, or an alkoxide, can act as an internal nucleophile, attacking the adjacent carbon and displacing the second tosylate group to form an epoxide. For (R)-1,2-propanediol ditosylate, this intramolecular Sₙ2 reaction leads to the formation of (S)-propylene oxide, a valuable chiral building block.

Experimental Protocols

Protocol 1: Intermolecular Double Nucleophilic Substitution with Sodium Azide

This protocol details the synthesis of (S,S)-1,2-diazidopropane from (R)-1,2-propanediol ditosylate. The azide functional group is a versatile precursor for the introduction of amines via reduction or for use in "click" chemistry.

Materials:

-

(R)-1,2-Propanediol ditosylate

-

Sodium azide (NaN₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-propanediol ditosylate (1.0 eq) in anhydrous DMF.

-

Add sodium azide (2.5 eq) to the solution. The excess of sodium azide ensures the reaction goes to completion.

-

Heat the reaction mixture to 60-80 °C and stir vigorously. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (S,S)-1,2-diazidopropane.

-

Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this will generate highly toxic hydrazoic acid gas.

Protocol 2: Intramolecular Cyclization to (S)-Propylene Oxide

This protocol describes the synthesis of (S)-propylene oxide via intramolecular nucleophilic substitution of (R)-1,2-propanediol ditosylate. This reaction is typically promoted by a strong, non-nucleophilic base.

Materials:

-

(R)-1,2-Propanediol ditosylate

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve (R)-1,2-propanediol ditosylate (1.0 eq) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of potassium tert-butoxide (1.1 eq) in anhydrous THF to the stirred solution. The use of a strong, sterically hindered base favors the intramolecular reaction over intermolecular side reactions.

-

Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the high volatility of propylene oxide.

-

The crude (S)-propylene oxide can be further purified by fractional distillation.

Safety Precautions: Potassium tert-butoxide is a strong base and is corrosive. Handle with care. Propylene oxide is a highly flammable and volatile liquid and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

Data Presentation

| Reaction Type | Nucleophile/Base | Solvent | Temperature (°C) | Typical Yield (%) | Stereochemical Outcome |

| Intermolecular Substitution | Sodium Azide | DMF | 60-80 | 80-90 | (S,S)-1,2-diazidopropane |

| Intermolecular Substitution | Potassium Cyanide | Ethanol/Water | Reflux | 60-75 | (S,S)-1,2-dicyanopropane |

| Intramolecular Cyclization | Potassium tert-butoxide | THF | 0 to RT | 70-85 | (S)-Propylene oxide |

Experimental Workflow and Logic Diagrams

Workflow for Intermolecular Nucleophilic Substitution:

Caption: Workflow for the synthesis of (S,S)-1,2-diazidopropane.

Logical Relationship of Reaction Pathways:

Caption: Competing reaction pathways for (R)-1,2-propanediol ditosylate.

Troubleshooting

-

Low Yield in Intermolecular Substitution:

-

Cause: Incomplete reaction or side reactions.

-

Solution: Ensure anhydrous conditions as water can compete as a nucleophile. Increase the reaction time or temperature moderately. Check the purity of the starting ditosylate.

-

-

Formation of Elimination Products:

-

Cause: The nucleophile may also act as a base, leading to elimination reactions, especially at higher temperatures.

-

Solution: Use a less basic nucleophile if possible. Lower the reaction temperature.

-

-

Low Yield in Intramolecular Cyclization:

-

Cause: Competing intermolecular reactions or decomposition.

-

Solution: Ensure slow addition of the base at low temperature to favor the intramolecular pathway. Use a highly hindered base like potassium tert-butoxide to minimize its nucleophilicity.

-

-

Racemization of the Product:

-

Cause: Presence of Sₙ1 character in the reaction, which is unlikely for a primary and secondary tosylate but could be promoted by certain conditions.

-

Solution: Use a polar aprotic solvent (e.g., DMF, acetone) for Sₙ2 reactions. Avoid protic solvents which can stabilize carbocation intermediates.

-

Conclusion

(R)-1,2-propanediol ditosylate is a versatile and valuable chiral building block. By carefully selecting the reaction conditions and the nucleophile, chemists can achieve either stereospecific intermolecular substitution to introduce a variety of functional groups or efficient intramolecular cyclization to access the important chiral epoxide, (S)-propylene oxide. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully employ this substrate in their synthetic endeavors.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

- Paquette, L. A. (Ed.). (2004). Encyclopedia of Reagents for Organic Synthesis. Wiley.

- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.

- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.

- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.

- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).

Application Note: Stereoselective Synthesis of Tenofovir Disoproxil Fumarate (TDF)

This Application Note is structured to provide a comprehensive, scientifically grounded guide for the synthesis of Tenofovir Disoproxil Fumarate (TDF) . It addresses the specific request regarding the (R)-ditosylate route while integrating the industry-standard (R)-propylene carbonate methodologies to ensure robust, pharmaceutical-grade results.

Target Molecule: Tenofovir Disoproxil Fumarate (CAS: 202138-50-9) Key Intermediate: (R)-9-(2-hydroxypropyl)adenine [(R)-HPA] Focus: Chiral Process Control & Impurity Management

Executive Summary

Tenofovir disoproxil fumarate (TDF) is a nucleotide reverse transcriptase inhibitor (NtRTI) used in the treatment of HIV-1 and Hepatitis B.[1] The synthesis hinges on the construction of the chiral acyclic nucleoside phosphonate scaffold.

This guide details the synthesis of TDF with a specific focus on the alkylation of adenine . While modern industrial routes often utilize (R)-propylene carbonate, this protocol details the Sulfonate Ester (Ditosylate) Route , a critical alternative often employed for specific supply chain or intellectual property reasons.

Critical Scientific Insight: The synthesis of the (R)-enantiomer of Tenofovir using the ditosylate route typically requires the use of (S)-1,2-propanediol ditosylate if the mechanism involves a standard SN2 hydrolysis (inversion) at the chiral center. This guide clarifies this stereochemical imperative to ensure the isolation of the bioactive (R)-isomer.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into three distinct phases:

-

Chiral Skeleton Formation: Alkylation of adenine to form (R)-HPA.[1]

-

Phosphonomethylation: Introduction of the phosphonate moiety via Magnesium tert-butoxide mediated etherification.

-

Prodrug Formation: Esterification with chloromethyl isopropyl carbonate (CMIC) and salt formation.

Workflow Visualization

The following diagram outlines the chemical pathway and critical control points (CPs).

Caption: Step-wise synthesis of TDF highlighting the stereochemical inversion strategy in the ditosylate route.

Detailed Experimental Protocols

Phase 1: Synthesis of (R)-9-(2-hydroxypropyl)adenine [(R)-HPA]

Route: The Ditosylate Method Stereochemical Logic: To obtain the (R)-HPA intermediate, we utilize (S)-1,2-propanediol ditosylate . Adenine attacks the primary carbon (C1) via SN2 (retention of C2 configuration). The subsequent hydrolysis of the secondary tosylate at C2 typically proceeds with inversion, converting the (S)-center to the desired (R)-center.

Materials

-

Adenine (1.0 equiv)[2]

-

(S)-1,2-Propanediol ditosylate (1.2 equiv)

-

Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)[2]

-

Toluene (for workup)[2]

Protocol

-

Alkylation:

-

Charge a reactor with Adenine (13.5 g, 100 mmol) and DMF (100 mL).

-

Add NaOH (4.0 g, 100 mmol) and stir at 25°C for 30 min to form the adenyl anion.

-

Add (S)-1,2-Propanediol ditosylate (46.0 g, 120 mmol) slowly.

-

Heat the mixture to 90–100°C for 10–12 hours.

-

Monitor: Check HPLC for consumption of Adenine.[1] N9/N7 regioisomer ratio should be >15:1.

-

Intermediate Isolation (Optional but recommended): The product at this stage is largely (S)-9-[2-(tosyloxy)propyl]adenine.

-

-

Hydrolysis (Inversion Step):

-

Treat the reaction mixture (or isolated intermediate) with aqueous NaOH (5 equiv) at reflux (100°C) for 4–6 hours.

-

Mechanism:[3][4][5][6][7][8][9] The hydroxide ion attacks the secondary carbon (C2), displacing the tosylate group. This SN2 displacement causes Walden inversion , converting the (S)-tosylate to the (R)-alcohol .

-

-

Workup & Purification:

-

Cool to room temperature and neutralize to pH 7.0 with HCl.

-

Concentrate under vacuum to remove water/DMF.

-

Recrystallize the residue from Isopropanol (IPA) to remove salts and N7-isomers.

-

Yield Target: 65–75%.

-

Chiral Purity: >99% ee (R-isomer).

-

Phase 2: Phosphonomethylation (PMPA Synthesis)

This step installs the phosphonate group using Magnesium tert-butoxide, a base chosen for its ability to minimize side reactions compared to stronger bases like NaH.

Materials

-

(R)-HPA (from Phase 1)

-

Diethyl p-toluenesulfonyloxymethylphosphonate (DESMP)

-

Magnesium di-tert-butoxide [Mg(OtBu)₂]

Protocol

-

Coupling:

-

Suspend (R)-HPA (19.3 g, 100 mmol) and Mg(OtBu)₂ (19.0 g, 110 mmol) in DMF (100 mL).

-

Heat to 75°C for 1 hour to form the magnesium alkoxide.

-

Add DESMP (35.4 g, 110 mmol) dropwise over 1 hour.

-

Stir at 75–80°C for 4–6 hours.

-

Control: Monitor for the disappearance of HPA.

-

-

Deprotection (Hydrolysis to PMPA):

Phase 3: Prodrug Formation (TDF Synthesis)

The final step converts the free phosphonic acid into the bis-isopropyloxycarbonyloxymethyl ester (disoproxil) and forms the fumarate salt.

Materials

-

Chloromethyl isopropyl carbonate (CMIC)[1]

-

Triethylamine (TEA)

-

N-Methyl-2-pyrrolidone (NMP)

Protocol

-

Esterification:

-

Mix Tenofovir (28.7 g, 100 mmol) in NMP (120 mL) and TEA (40 mL).

-

Add CMIC (60.0 g, 400 mmol) – Note: Excess is required due to instability.

-

Heat to 50–55°C for 4–6 hours.

-

Critical Control: Do not exceed 60°C to prevent degradation of CMIC and formation of dimers.

-

-

Workup:

-

Dilute with Ethyl Acetate and wash with water (to remove NMP/TEA salts).

-

Concentrate the organic phase to obtain Tenofovir Disoproxil (oil).[9]

-

-

Salt Formation:

Critical Quality Attributes (CQAs) & Troubleshooting

| Parameter | Specification | Control Strategy |

| Enantiomeric Purity | >99.0% (R)-isomer | Use (S)-ditosylate if using inversion route; strictly control temp during hydrolysis. |

| N7-Isomer | <0.1% | Regioselectivity is temp dependent. Keep alkylation <110°C. Remove via IPA recrystallization. |

| Mono-POC Impurity | <0.5% | Ensure sufficient CMIC excess (4 equiv) and adequate reaction time. |

| Dimer Impurity | <0.2% | Avoid high concentrations during esterification; control pH during workup. |

Pathway Logic: Impurity Formation

The following diagram illustrates the origin of key impurities, aiding in root-cause analysis during OOS (Out of Specification) investigations.

Caption: Fate mapping of N7-regioisomers and Mono-POC impurities.

References

-

Ripin, D. H. B., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development.

-

Holý, A., et al. (1995). Structure-Activity Studies of Acyclic Nucleoside Phosphonates. Journal of Medicinal Chemistry.

-

Gilead Sciences, Inc. (1998). Nucleotide Analogs. US Patent 5,922,695.

-

PubChem Compound Summary. (2024). Tenofovir Disoproxil Fumarate.[1][9][12][13][14][15] National Center for Biotechnology Information.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. (R)-(+)-9-(2-Hydroxypropyl)adenine synthesis - chemicalbook [chemicalbook.com]

- 3. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. CN112645952A - Synthetic method of (R) - (+) -9- (2-hydroxypropyl) adenine - Google Patents [patents.google.com]

- 6. CN104725423A - Tenofovir disoproxil fumarate synthesis method - Google Patents [patents.google.com]

- 7. CN104341452A - Preparation method of tenofovir disoproxil fumarate impurities - Google Patents [patents.google.com]

- 8. Tenofovir disoproxil fumarate synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 9. Tenofovir disoproxil fumarate synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. (R)-9-(2-Hydroxypropyl)adenine | 14047-28-0 | TCI AMERICA [tcichemicals.com]

- 14. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: Regioselective Alkylation of Adenine with (R)-Propylene Glycol Ditosylate

Part 1: Executive Summary & Scientific Foundation

Scope and Application

This application note details the protocol for the regioselective

While industrial routes often employ (R)-propylene carbonate, the use of the ditosylate electrophile offers distinct advantages in specific kinetic contexts, allowing for the isolation of the (R)-9-[2-(tosyloxy)propyl]adenine intermediate. This intermediate retains a reactive sulfonate ester at the chiral center, enabling subsequent nucleophilic substitution (with inversion) or elimination steps that are not possible with the alcohol product derived from propylene carbonate.

The Regioselectivity Challenge ( vs. )

Adenine is an ambident nucleophile. Under basic conditions, the adeninate anion can react at the

- -Alkylation (Target): The thermodynamically stable product, preferred for mimicking natural nucleosides.

- -Alkylation (Impurity): The kinetically favored product in some polar aprotic conditions due to the specific electron density distribution of the purine ring.

- -Alkylation: Often observed in neutral conditions or with specific steric constraints, but less common with primary electrophiles under basic conditions.

Mechanism of Action:

The reaction proceeds via an

-

Stereochemistry: Since the attack occurs at the primary carbon (C1 of the propyl chain), the chiral center at C2 is not involved in the C-N bond formation. Therefore, the configuration is retained in the intermediate.

-

Input: (R)-Propylene glycol ditosylate

-

Product: (R)-9-[2-(tosyloxy)propyl]adenine

-

Critical Stereochemical Note: If the ultimate goal is the synthesis of (R)-Tenofovir via a subsequent displacement of the secondary tosylate by a phosphonate nucleophile (which proceeds with inversion), one would theoretically require the (S)-ditosylate starting material. If using the (R)-ditosylate as described here, a subsequent displacement will yield the (S)-series product.

Reaction Pathway Diagram

Caption: Reaction pathway showing the bifurcation between N9 (major) and N7 (minor) alkylation pathways under thermodynamic control.

Part 2: Detailed Experimental Protocol

Reagents and Equipment

| Reagent | CAS Registry # | Equiv. | Role |

| Adenine | 73-24-5 | 1.0 | Nucleophile |

| (R)-Propylene glycol ditosylate | 26766-96-7* | 1.1 - 1.2 | Electrophile (Bis-alkylating agent) |

| Potassium Carbonate ( | 584-08-7 | 1.5 | Base (Anhydrous, finely ground) |

| DMF (N,N-Dimethylformamide) | 68-12-2 | 10-15 vol | Solvent (Anhydrous) |

| Magnesium tert-butoxide (Optional) | 32149-57-8 | 1.0 | Alternative base for enhanced regioselectivity |

*Note: CAS 26766-96-7 refers to the generic ditosylate; ensure (R)-enantiomer purity >98% ee.

Method A: Standard Thermodynamic Control ( /DMF)

This method relies on high temperature to equilibrate the N7/N9 ratio, favoring the thermodynamic N9 product.

Step-by-Step Procedure:

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet.

-

Solvation: Charge Adenine (10.0 g, 74.0 mmol) and anhydrous

(15.3 g, 111.0 mmol) into the flask. -

Inert Atmosphere: Purge with nitrogen for 10 minutes.

-

Solvent Addition: Add anhydrous DMF (100 mL) via syringe. Stir at room temperature for 30 minutes to generate the adeninate salt. Note: The mixture will remain a suspension.

-

Electrophile Addition: Add (R)-propylene glycol ditosylate (31.3 g, 81.4 mmol, 1.1 equiv) dissolved in minimal DMF (20 mL) dropwise over 15 minutes.

-

Reaction: Heat the mixture to 90–100°C .

-

Critical Process Parameter: Do not exceed 110°C to prevent degradation of the tosylate group.

-

Monitoring: Monitor by HPLC or TLC (DCM:MeOH 9:1). The reaction typically requires 18–24 hours.

-

Endpoint: <2% residual Adenine.

-

-

Workup (Removal of Salts): Cool the reaction mixture to room temperature. Filter off the solid salts (

/KCl) through a pad of Celite. Wash the pad with DMF (20 mL). -

Solvent Removal: Concentrate the filtrate under high vacuum (<5 mbar) at 50°C to obtain a viscous residue.

-

Caution: DMF removal must be thorough to ensure crystallization in the next step.

-

-

Purification (Regio-isomer Separation):

-

Dissolve the residue in DCM (150 mL).

-

Wash with water (3 x 50 mL) to remove residual DMF and salts.

-

Dry organic layer over

, filter, and concentrate. -

Crystallization: Recrystallize from Ethanol/Water or Isopropanol. The

-isomer crystallizes preferentially. -

Column Chromatography (Alternative): If high purity is required, use silica gel chromatography. Elute with a gradient of 2% -> 5% MeOH in DCM. The

-isomer typically elutes after the

-

Method B: Metal-Chelation Controlled (Magnesium tert-butoxide)

Based on recent process improvements, magnesium salts can enhance regioselectivity by coordinating the N7 and N6 positions, directing alkylation to N9.

-

Preparation: Charge Adenine (1.0 equiv) and

(1.0 equiv) in DMF. -

Activation: Heat to 60°C for 1 hour to form the Magnesium-Adeninate complex.

-

Alkylation: Add (R)-propylene glycol ditosylate (1.1 equiv).

-

Reaction: Stir at 70-80°C for 16 hours.

-

Quench: Add dilute HCl (1M) to adjust pH to 7 (breaking the Mg complex).

-

Extraction: Extract with DCM/Isopropanol (3:1).

-

Advantage: This method often yields N9:N7 ratios > 15:1, reducing the burden on purification.

Part 3: Analytical Data & Quality Control

Expected Results

| Parameter | Specification | Notes |

| Yield (Isolated) | 65 - 75% | Lower yields often due to N7 loss during purification. |

| Regio-ratio (N9:N7) | > 10:1 (Crude) | Method B can achieve >15:1. |

| Purity (HPLC) | > 98.5% | Area % at 254 nm. |

| Enantiomeric Excess | > 98% | Assumes starting material integrity; no racemization at C2. |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion | Wet Solvent / Old Reagents | Ensure DMF is anhydrous (Karl Fischer <0.05%). |

| High N7 Isomer | Temperature too low | Increase reaction temp to 100°C to favor thermodynamic product. |

| Byproduct: Dialkylation | Excess Electrophile | Strictly control stoichiometry (1.1 equiv max). |

| Oily Product | Residual DMF | Use high-vacuum rotovap or azeotrope with toluene. |

Workflow Visualization

Caption: Operational workflow for the synthesis of (R)-9-[2-(tosyloxy)propyl]adenine.

Part 4: References

-

Holy, A. (1993). Phosphonomethoxyalkyl analogs of nucleotides. Current Pharmaceutical Design, 2(1), 1-20. (Foundational work on acyclic nucleoside phosphonates).

-

Ripin, D. H., et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. Organic Process Research & Development, 14(5), 1194–1201. Link (Describes Mg-based alkylation improvements).

-

Montgomery, J. A., & Thomas, H. J. (1964).[2] On the alkylation of adenine. Journal of Heterocyclic Chemistry, 1(3), 115-120. Link (Classic study on N9 vs N7 regioselectivity).

-

Tao, Y., et al. (2023). Environmental Sustainability of the Globalized Pharmaceutical Supply Chains: The Case of Tenofovir Disoproxil Fumarate. ACS Sustainable Chemistry & Engineering. Link (Discusses industrial alkylation routes).

-

PubChem Compound Summary. (R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate). CID 2733348. Link

Sources

Application Note: Precision Nucleophilic Substitution of 1,2-Ditosylates

Topic: SN2 reaction conditions for 1,2-ditosylates Content Type: Application Notes and Protocols

Optimizing SN2 Pathways for Vicinal Functionalization

Core Directive & Executive Summary

The Challenge: 1,2-Ditosylates (vicinal bis-sulfonates) represent a high-value, high-risk substrate class in organic synthesis. While they offer a direct route to 1,2-difunctionalized motifs (such as vicinal diamines via diazides, or aziridines), they are notoriously prone to E2 elimination . The presence of a beta-leaving group significantly acidifies the alpha-protons, making the formation of vinyl tosylates or alkynes a dominant competing pathway.

The Solution: Successful conversion requires a "Precision SN2" approach. This guide details the kinetic and thermodynamic controls necessary to suppress elimination and enforce double inversion. We focus on two primary workflows:

-

Double Displacement: Synthesis of vicinal diazides (precursors to diamines).

-

Cyclization-Displacement: Synthesis of aziridines using amine nucleophiles.[1]

Mechanistic Architecture

The reaction of a 1,2-ditosylate with a nucleophile is a race between three pathways. Understanding this causality is the only way to control the outcome.

Pathway Analysis[2]

-

Path A (Double SN2): The desired route. Requires a non-basic, strong nucleophile (e.g.,

).-

Stereochemistry: Double Walden inversion results in net retention of relative stereochemistry.[2] (e.g., anti-ditosylate

syn-intermediate

-

-

Path B (E2 Elimination): The "parasitic" route. Triggered by basic nucleophiles or high temperatures.

-

Outcome: Formation of vinyl tosylates, which are often unreactive to further SN2, effectively killing the yield.

-

-

Path C (Cyclization): Occurs with bidentate nucleophiles or primary amines.

-

Outcome: Formation of 3-membered heterocycles (aziridines, thiiranes).[1]

-

Mechanistic Flowchart (Graphviz)

Caption: Logical flow of competing pathways. Success depends on accelerating the blue (SN2) paths while suppressing the red (E2) paths.

Protocol 1: Synthesis of Vicinal Diazides

Application: Preparation of precursors for chiral vicinal diamines (e.g., DPEN derivatives).

Critical Success Factor: Use of a polar aprotic solvent with a non-basic nucleophile (

Reagents & Conditions Table

| Component | Specification | Rationale |

| Substrate | 1,2-Ditosylate (0.1 - 1.0 M) | High concentration favors bimolecular (SN2) kinetics. |

| Nucleophile | Sodium Azide ( | Excess required to drive the second displacement, which is sterically slower. |

| Solvent | DMF (Anhydrous) or DMSO | High dielectric constant dissociates ion pairs, "naked" azide ion is super-nucleophilic. |

| Temperature | 60°C - 80°C | Sweet Spot: Below 60°C is too slow for the second displacement; above 90°C risks E2 elimination. |

| Additives | 15-Crown-5 (Optional, 0.1 eq) | Catalytic phase transfer agent if using solid |

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen/argon.

-

Solvation: Dissolve the 1,2-ditosylate (1.0 equiv) in anhydrous DMF (concentration ~0.5 M).

-

Note: DMSO is a viable alternative for faster rates but is harder to remove during workup.

-

-

Nucleophile Addition: Add Sodium Azide (

, 3.0 equiv) in a single portion.-

Safety Alert:

is acutely toxic and can form explosive hydrazoic acid if acidified. Do not use halogenated solvents (DCM/CHCl3) which can form explosive di-azidomethane.

-

-

Reaction: Heat the mixture to 70°C in an oil bath. Monitor by TLC or LC-MS.

-

Checkpoint: You will see the mono-azide intermediate appear first. Do not stop until this intermediate is fully consumed (typically 4–12 hours).

-

-

Workup (Quench): Cool to room temperature. Pour the reaction mixture into 5 volumes of ice-water.

-

Extraction: Extract 3x with Diethyl Ether or Ethyl Acetate.

-

Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

-

Purification: Dry over

, filter, and concentrate. The resulting diazide is often pure enough for reduction. If purification is needed, use silica gel chromatography (short column, non-acidic).

Protocol 2: Synthesis of Aziridines (Cyclization)

Application: Direct synthesis of N-substituted aziridines from 1,2-diols via ditosylates. Mechanism: The primary amine performs the first displacement (intermolecular), followed by an immediate intramolecular displacement (cyclization) of the second tosylate.

Step-by-Step Methodology

-

Reagents: 1,2-Ditosylate (1.0 eq), Primary Amine (

, 3.0 eq), DIPEA (Hunig's Base, 2.0 eq). -

Solvent: Acetonitrile (

) or Toluene.-

Note: Unlike the azide reaction, protic solvents (Ethanol) can sometimes be used here to stabilize the transition state, but acetonitrile is standard.

-

-

Procedure:

-

Dissolve ditosylate in acetonitrile.

-

Add the primary amine and DIPEA.

-

Heat to reflux (approx. 80°C).

-

-

Observation: The reaction proceeds through a mono-amine intermediate which rapidly cyclizes. The "double displacement" to a diamine is rarely observed because the intramolecular cyclization (forming a 3-membered ring) is kinetically faster than a second intermolecular attack (entropy effect).

-

Workup: Evaporate solvent, redissolve in DCM, wash with weak base (

), dry, and concentrate.

Troubleshooting & Optimization Matrix

| Symptom | Diagnosis | Corrective Action |

| Vinyl Tosylate Formation | E2 Elimination is competing. | 1. Lower temperature by 10°C.2. Switch solvent to HMPA or DMPU (highly polar, non-basic).3. Ensure reagents are strictly anhydrous (water can act as a base/nucleophile). |

| Stalled at Mono-Substituted | Second SN2 is too slow (steric hindrance). | 1. Increase temperature to 90°C (monitor closely).2. Increase nucleophile concentration (saturation).3. Add catalytic Sodium Iodide (Finkelstein condition: converts OTs to I, which is a better leaving group). |

| Low Yield / Decomposition | Thermal instability of product. | 1. Use Phase Transfer Catalysis (PTC): Toluene/Water + |

References

-

Mechanism of SN2/E2 Competition: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.

-

Azide Displacement Protocols: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[3] Chemical Reviews, 88(2), 297-368.

-

Vicinal Diamine Synthesis: Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition.

-

Aziridine Formation: Sweeney, J. B. (2002). Aziridines: epoxides’ ugly cousins? Chemical Society Reviews.

Sources

Application Notes & Protocols: (R)-Propylene Glycol Ditosylate as a Chiral Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Modern Chemistry

In the landscape of drug discovery and materials science, chirality is a fundamental concept with profound implications. Many biological molecules, including amino acids and sugars, exist as single enantiomers. This inherent chirality in biological systems means that the different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1][2] Consequently, the ability to synthesize enantiomerically pure compounds is not merely an academic exercise but a critical necessity for developing safer and more effective therapeutics.[1] Enantioselective synthesis, the process of preferentially forming one enantiomer over another, has become a cornerstone of modern organic chemistry.[3][4]

Chiral linkers are powerful tools in this endeavor, acting as bridges to connect molecular fragments while imparting a specific three-dimensional orientation.[5][6][] Among these, (R)-propylene glycol ditosylate, derived from the readily available and optically pure (R)-1,2-propanediol[8][9], has emerged as a versatile and reliable building block for the construction of complex chiral molecules. Its bifunctional nature, possessing two excellent tosylate leaving groups, allows for sequential or simultaneous reactions to form new stereocenters with high fidelity.

This guide provides a comprehensive overview of the properties, applications, and detailed protocols for utilizing (R)-propylene glycol ditosylate as a chiral linker in asymmetric synthesis.

Physicochemical Properties of (R)-Propylene Glycol Ditosylate

Understanding the fundamental properties of (R)-propylene glycol ditosylate is crucial for its effective application in synthesis.

| Property | Value | Source |

| IUPAC Name | (R)-Propane-1,2-diyl bis(4-methylbenzenesulfonate) | - |

| CAS Number | 100073-30-1 | |

| Molecular Formula | C₁₇H₂₀O₆S₂ | |

| Molecular Weight | 396.47 g/mol | - |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 63-65 °C | - |

| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and acetone. Insoluble in water. | [10] |

| Optical Rotation | Specific rotation value is dependent on the solvent and concentration. | [11] |

(Note: Some physical properties may vary slightly between batches and suppliers.)

The key to the utility of (R)-propylene glycol ditosylate lies in the tosylate groups. Tosylate is an excellent leaving group, making the carbon atoms to which they are attached highly susceptible to nucleophilic attack. This reactivity, combined with the defined stereochemistry of the starting material, allows for stereospecific reactions, typically proceeding through an Sₙ2 mechanism with inversion of configuration at the chiral center.

Core Application: Asymmetric Synthesis of Chiral Macrocycles

Chiral macrocycles are of significant interest in drug discovery due to their unique structural features, which can lead to high binding affinity and selectivity for biological targets.[12][13][14] (R)-propylene glycol ditosylate serves as an excellent chiral linker for the synthesis of these complex structures. The defined stereochemistry of the linker pre-organizes the linear precursor, facilitating the cyclization step and influencing the final conformation of the macrocycle.

Workflow for Chiral Macrocycle Synthesis

Caption: Workflow for chiral macrocycle synthesis.

Detailed Protocol: Synthesis of a Chiral Diamide Macrocycle

This protocol describes a general procedure for the synthesis of a chiral macrocycle using (R)-propylene glycol ditosylate as the chiral linker and a diamine as the nucleophile.

Materials:

-

(R)-Propylene glycol ditosylate

-

A suitable diamine (e.g., 1,4-diaminobutane)

-

Anhydrous acetonitrile (ACN)

-

Potassium carbonate (K₂CO₃), finely ground and dried

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add finely ground and dried potassium carbonate (2.5 equivalents relative to the diamine).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry. The volume should be sufficient to ensure effective stirring under high dilution conditions (typically aiming for a final concentration of the reactants around 0.01 M).

-

Reactant Addition: In separate syringes, prepare solutions of the diamine (1.0 equivalent) in anhydrous acetonitrile and (R)-propylene glycol ditosylate (1.0 equivalent) in anhydrous acetonitrile.

-

Slow Addition: Using a syringe pump, add the solutions of the diamine and (R)-propylene glycol ditosylate simultaneously and dropwise to the vigorously stirred potassium carbonate slurry over a period of 8-12 hours. Maintaining a slow addition rate is crucial to favor intramolecular cyclization over intermolecular polymerization.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at reflux for an additional 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the potassium carbonate and rinse the solid with dichloromethane.

-

Combine the filtrates and concentrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired chiral macrocycle.

-

Characterization: Confirm the structure and purity of the macrocycle using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Causality Behind Experimental Choices:

-

High Dilution: This is a critical parameter in macrocyclization reactions. By keeping the concentration of the linear precursors low, the probability of an intramolecular reaction (cyclization) is significantly higher than that of an intermolecular reaction (polymerization).

-

Simultaneous Addition: Adding both reactants concurrently ensures that neither is in large excess at any given time, further minimizing the formation of oligomeric side products.

-

Anhydrous Conditions: The tosylate leaving groups are susceptible to hydrolysis. Therefore, using anhydrous solvents and reagents is essential to prevent the formation of diol byproducts.

-

Weak Base: Potassium carbonate is a suitable non-nucleophilic base to neutralize the p-toluenesulfonic acid formed during the reaction without competing with the diamine nucleophile.

Application in Drug Development: Synthesis of Chiral Building Blocks

Beyond macrocycles, (R)-propylene glycol ditosylate is invaluable for the synthesis of smaller chiral molecules that can serve as key intermediates in the development of active pharmaceutical ingredients (APIs). The ability to introduce two new functionalities with defined stereochemistry makes it a powerful tool for constructing complex chiral scaffolds.

Reaction Pathway: Di-substitution with Nucleophiles

Caption: Di-substitution reaction pathway.

Protocol: Synthesis of a Chiral 1,2-Diamine

This protocol outlines the synthesis of a chiral 1,2-diamine, a common motif in many pharmaceutical agents and chiral ligands, via a two-step process involving an azide intermediate.

Materials:

-

(R)-Propylene glycol ditosylate

-

Sodium azide (NaN₃)

-

Anhydrous dimethylformamide (DMF)

-

Lithium aluminum hydride (LiAlH₄) or Hydrogen gas (H₂) with a suitable catalyst (e.g., Palladium on carbon, Pd/C)

-

Anhydrous tetrahydrofuran (THF) or Ethanol (for hydrogenation)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Synthesis of the Chiral 1,2-Diazide

-

Reaction Setup: In a round-bottom flask, dissolve (R)-propylene glycol ditosylate (1.0 equivalent) in anhydrous DMF.

-

Azide Addition: Add sodium azide (2.5 equivalents) to the solution.

-

Heating: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Workup:

-

Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with water and then brine.

-